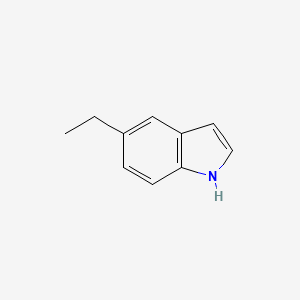

5-Ethylindole

Overview

Description

5-Ethylindole is a reagent used for chemical synthesis . It forms a reactant for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .

Synthesis Analysis

A new method is proposed for the synthesis of 5-vinylindole by simultaneous catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester . This method makes it possible to more than double the yield of the previously described method .Molecular Structure Analysis

The molecular structure of this compound is C10H11N . The classical method for the preparation of this compound is a five-step synthesis according to Fischer .Chemical Reactions Analysis

The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction . β,β-Difunctionalized o-nitrostyrenes, 2,3-difunctionalized indoles were provided through a domino sequential reaction involving a reduction/cyclization/migration reaction .Physical And Chemical Properties Analysis

High precision combustion calorimetry was used to measure enthalpies of formation of indole derivatives . The gas-phase enthalpies of formation were derived with the help of vapor pressure measurements .Scientific Research Applications

Photolysis Studies

5-Ethylindole has been studied in the context of photolysis. In particular, research has explored the photolysis of similar indole derivatives, such as 5-m-ethoxy-1-m-ethylindole, in aqueous media. This research aimed to understand the absorption spectrum of the radical cation produced during photolysis, providing insights into the behavior of indole derivatives under specific conditions (R. R. Kuntz, 1986).

Molecular Pharmacology

Studies on the mode of action of 5-hydroxytryptamine (5-HT) using isolated salivary glands of the blowfly Calliphora have revealed the importance of the indole ring, as found in this compound, in conferring activity to molecular structures (M. Berridge, 1972).

Hydrogen Storage

This compound has been evaluated as a potential liquid organic hydrogen carrier (LOHC). The hydrogenation of N-ethylindole over specific catalysts and its subsequent dehydrogenation indicate that indole derivatives like this compound could be promising for hydrogen storage technologies (Yuan Dong et al., 2015).

Chemical Synthesis

Research has also focused on the synthesis of indole derivatives. For example, the synthesis of 5-vinylindole from this compound-2-carboxylic acid and its ethyl ester demonstrates the versatility of indole derivatives in chemical synthesis (N. E. Starostenko et al., 1991).

Drug Development

Indole derivatives have been explored in drug development, particularly as inhibitors of human 5-lipoxygenase, an enzyme involved in inflammatory and allergic diseases. Novel 2-amino-5-hydroxyindoles, structurally related to this compound, have shown potential in inhibiting this enzyme (J. Landwehr et al., 2006).

Analytical Chemistry

In analytical chemistry, derivatives of indoles, including this compound, have been used as markers in studies of alcohol consumption. For instance, glucuronidated 5-hydroxytryptophol, a marker derived from indole metabolism, has been measured for detecting recent alcohol intake (J. Dierkes et al., 2007).

Spectroscopy Research

Research on the electronic spectroscopy of tryptophan derivatives, such as 3-ethylindole, has provided insights into the properties of indole derivatives, contributing to our understanding of compounds like this compound (J. Pitts et al., 2000).

New Hydrogen Carrier

7-Ethylindole, closely related to this compound, has been identified as an efficient liquid organic hydrogencarrier with fast kinetics, suggesting similar potential applications for this compound (Zhiwen Chen et al., 2018).

Mechanism of Action

Target of Action

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives can have various effects on the molecular and cellular level, depending on their specific structure and target .

Safety and Hazards

5-Ethylindole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The continuous decline of traditional fossil energy has cast the shadow of an energy crisis on human society . Hydrogen generated from renewable energy sources is considered as a promising energy carrier, which can effectively promote the energy transformation of traditional high-carbon fossil energy to low-carbon clean energy . The 5 wt% Ru 2.5 Ni 2.5 /Al 2 O 3 catalyst with the highest metal dispersion and the lowest average particle size had the best catalytic performance, achieving higher catalytic activity than the Ru 5 /Al 2 O 3 catalyst with a 50 % reduction in Ru metal usage .

Biochemical Analysis

Biochemical Properties

5-Ethylindole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body

Cellular Effects

This compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines . They are used as reactants for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized via catalytic dehydrogenation

Metabolic Pathways

This compound is likely involved in the metabolic pathways of indole derivatives. Indole metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways

properties

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

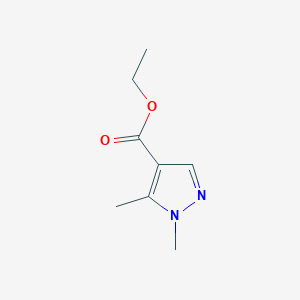

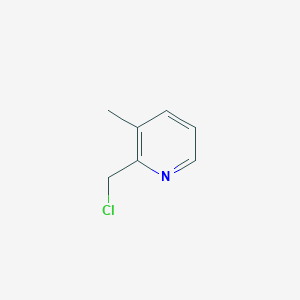

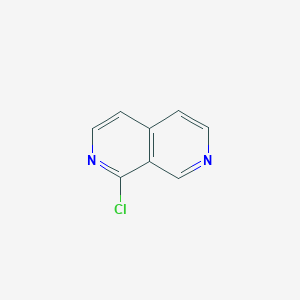

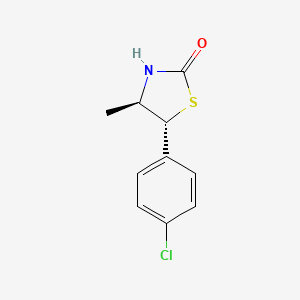

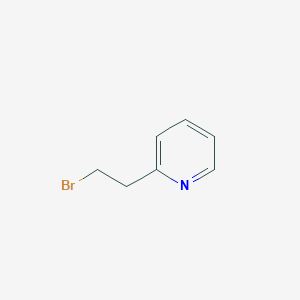

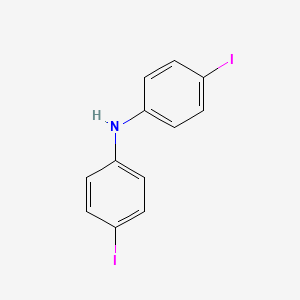

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?

A1: this compound can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].

Q2: Can you elaborate on the synthesis of 5-Vinylindole from this compound and the conditions involved?

A2: The synthesis involves catalytic dehydrogenation of this compound, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.

Q3: Are there any other reported reactions involving this compound as a starting material?

A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)